molecular formula C15H20N6O4 B2401472 1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide CAS No. 303153-00-6

1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide

Cat. No.: B2401472
CAS No.: 303153-00-6
M. Wt: 348.363
InChI Key: LLDVBSYIFZCNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide is a useful research compound. Its molecular formula is C15H20N6O4 and its molecular weight is 348.363. The purity is usually 95%.
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Scientific Research Applications

Ring-Opening and Recyclization in Chemistry

The interaction of similar compounds with nitrogen nucleophiles demonstrates significant chemical properties. For instance, 3,4-diacylfuroxans interacting with hydroxylamine hydrochloride forms substituted 4,5-bis(hydroximino)-4,5-dihydroisoxazoles, exhibiting noteworthy ring-opening and recyclization phenomena (Shaposhnikov et al., 2003).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including 2,3-dihydro-4H-benzo[4,5]thiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones, using microwave-assisted radical addition, demonstrates the versatility of such compounds in creating diverse chemical structures. This process indicates a broad potential in synthesizing complex molecules (Ustalar & Yılmaz, 2017).

Conversion to Enantiomerically Pure Compounds

The conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides represents an application in producing optically active compounds, crucial for various areas in chemical synthesis (Marotta et al., 2001).

Properties

IUPAC Name

1'-pyrimidin-2-ylspiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c16-19-13(22)12-10-8-23-15(24-9-11(10)25-20-12)2-6-21(7-3-15)14-17-4-1-5-18-14/h1,4-5,10-11H,2-3,6-9,16H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDVBSYIFZCNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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